molecular formula C23H17BrN2O2 B272168 1-(2-bromobenzyl)-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one

1-(2-bromobenzyl)-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one

Cat. No.: B272168
M. Wt: 433.3 g/mol
InChI Key: KERUXLVAUPYOGR-UHFFFAOYSA-N
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Description

1-(2-bromobenzyl)-3-hydroxy-1,3-dihydro-3,3’-(1’H,2H)-bisindol-2-one is a complex organic compound that features a bromobenzyl group, a hydroxy group, and a bisindole structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzyl)-3-hydroxy-1,3-dihydro-3,3’-(1’H,2H)-bisindol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the bromobenzyl intermediate: This can be achieved by brominating benzyl compounds under controlled conditions.

    Indole formation: Indole rings can be synthesized through Fischer indole synthesis or other cyclization methods.

    Coupling reactions: The bromobenzyl intermediate can be coupled with the indole derivatives under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzyl)-3-hydroxy-1,3-dihydro-3,3’-(1’H,2H)-bisindol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzaldehyde derivatives, while substitution reactions could produce various substituted indoles.

Scientific Research Applications

1-(2-bromobenzyl)-3-hydroxy-1,3-dihydro-3,3’-(1’H,2H)-bisindol-2-one may have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 1-(2-bromobenzyl)-3-hydroxy-1,3-dihydro-3,3’-(1’H,2H)-bisindol-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-3,3’-(1’H,2H)-bisindol-2-one: Similar structure with a chlorine atom instead of bromine.

    1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-3,3’-(1’H,2H)-bisindol-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-(2-bromobenzyl)-3-hydroxy-1,3-dihydro-3,3’-(1’H,2H)-bisindol-2-one may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions and stability.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C23H17BrN2O2/c24-19-10-4-1-7-15(19)14-26-21-12-6-3-9-17(21)23(28,22(26)27)18-13-25-20-11-5-2-8-16(18)20/h1-13,25,28H,14H2

InChI Key

KERUXLVAUPYOGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O)Br

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O)Br

Origin of Product

United States

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